Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate
Overview
Description
Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.225. The purity is usually 95%.
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Scientific Research Applications
Conformational Impact on Spectroscopy Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate shows notable conformational differences in its polymorphs, leading to significant shifts in CO vibration spectrum. This variance is crucial in spectroscopic analysis and materials science, indicating the sensitivity of molecular structure to spectroscopic properties (Todori et al., 1994).
Copolymerization and Material Properties This compound has been utilized in the copolymerization with styrene. The resulting copolymers, studied for their composition and structure, display high glass transition temperatures, suggesting enhanced chain mobility and potential applications in advanced polymer materials (Kim et al., 1999).
Synthesis and Applications in Pesticide Development Ethyl-2-(p-ethoxyphenyl) propenoate, a related compound, is an important intermediate in synthesizing cycloprothrin, a potential substitute for highly poisonous pesticides. The synthesis method offers insights into eco-friendly and efficient production routes for agriculturally relevant chemicals (Jianquan, 2007).
Crystal Packing and Nontraditional Bonding Interactions Studies on similar compounds reveal intricate crystal packing mechanisms, governed by unusual N⋯π and O⋯π interactions. These insights are valuable for material science and crystal engineering, influencing the development of materials with specific molecular architectures (Zhang et al., 2011).
Polymerization and Chain Transfer Mechanisms The ethyl propenoate variants have been investigated for their role in radical polymerizations, acting as effective chain transfer reagents. This research aids in understanding polymerization processes and developing new polymeric materials (Colombani et al., 1996).
Mechanism of Action
Target of Action
Similar compounds such as 3-cyanophenyl isocyanate have been used as starting reagents for the synthesis of various compounds .
Mode of Action
For instance, 2-Cyano-3-[4-(diphenylamino)phenyl]acrylic acid has been studied for its optoelectronic properties .
Biochemical Pathways
Similar compounds have been involved in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another study reported the use of Rh-catalyzed asymmetric hydrogenation for the efficient and enantioselective synthesis of γ-lactams and γ-amino acids .
Result of Action
Similar compounds have been used in the development of dye-sensitized solar cells (dssc) due to their optoelectronic properties .
Action Environment
It’s known that environmental factors can significantly impact the performance of similar compounds used in applications like dssc .
Properties
IUPAC Name |
ethyl (E)-3-(3-cyanophenyl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)7-6-10-4-3-5-11(8-10)9-13/h3-8H,2H2,1H3/b7-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHOZJMCISWKHW-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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